(E)-indol-3-ylacetaldoxime
Overview
Description
(E)-indol-3-ylacetaldoxime, also known as indole-3-acetaldoxime, is a key intermediate in the biosynthesis of various plant metabolites. It serves as a branching point between primary and secondary metabolism in plants, particularly in Arabidopsis. This compound is involved in the biosynthesis of indole glucosinolates, camalexin, and the plant hormone indole-3-acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-indol-3-ylacetaldoxime can be synthesized from tryptophan through the action of cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. These enzymes catalyze the conversion of tryptophan to indol-3-ylacetaldoxime . The reaction conditions typically involve the presence of these enzymes and suitable cofactors.
Industrial Production Methods
the controlled production of this compound can be achieved through the ethanol-induced expression of CYP79B2 in transgenic plant lines .
Chemical Reactions Analysis
Types of Reactions
(E)-indol-3-ylacetaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde.
Reduction: It can be reduced to form indole-3-ethanol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like silver nitrate for oxidation and reducing agents like sodium borohydride for reduction . The conditions typically involve mild temperatures and neutral pH.
Major Products
The major products formed from these reactions include indole-3-acetaldehyde, indole-3-ethanol, and various substituted indole derivatives .
Scientific Research Applications
(E)-indol-3-ylacetaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives.
Biology: It plays a crucial role in plant metabolism and defense mechanisms.
Medicine: Its derivatives have potential therapeutic applications due to their bioactivity.
Industry: It is used in the production of natural colorants and flavor compounds.
Mechanism of Action
(E)-indol-3-ylacetaldoxime exerts its effects through its role as an intermediate in various biosynthetic pathways. It is converted to different metabolites by specific enzymes, such as CYP83B1 for indole glucosinolates and CYP71A13 for camalexin . These metabolites then participate in various physiological processes, including plant defense and growth regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: A direct oxidation product of indol-3-ylacetaldoxime.
Indole-3-ethanol: A reduction product of indol-3-ylacetaldoxime.
Camalexin: A phytoalexin synthesized from indol-3-ylacetaldoxime.
Uniqueness
(E)-indol-3-ylacetaldoxime is unique due to its role as a key branching point in plant metabolism. It serves as a precursor for multiple important metabolites, making it a crucial compound in plant biochemistry .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGRGHTISHYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344186 | |
Record name | 3-Indoleacetaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2776-06-9 | |
Record name | Indole-3-acetaldoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2776-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indoleacetaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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